molecular formula C9H18O3 B588093 1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) CAS No. 145939-91-9

1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI)

Cat. No.: B588093
CAS No.: 145939-91-9
M. Wt: 174.24
InChI Key: NTHKUVOTWLIPDN-RKDXNWHRSA-N
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Description

1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is a chemical compound belonging to the class of trioxanes Trioxanes are cyclic organic compounds containing three oxygen atoms within a six-membered ring

Properties

IUPAC Name

(3R,5S)-5-ethyl-5-methyl-3-propan-2-yl-1,2,4-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-9(4)6-10-12-8(11-9)7(2)3/h7-8H,5-6H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHKUVOTWLIPDN-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COOC(O1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(COO[C@@H](O1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Hydroperoxides: Using hydroperoxides and aldehydes or ketones under acidic conditions to form the trioxane ring.

    Oxidative Cyclization: Employing oxidizing agents to induce cyclization of suitable precursors.

Industrial Production Methods

Industrial production methods for trioxanes often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The specific methods for this compound would require detailed process optimization studies.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as antimalarial activity.

    Industry: Used in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) involves its interaction with molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The specific molecular targets and pathways would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trioxane: The parent compound with a similar trioxane ring structure.

    Artemisinin: A well-known antimalarial compound with a trioxane ring.

    Dioxanes: Compounds with two oxygen atoms in a six-membered ring.

Uniqueness

1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other trioxanes. These unique properties can make it valuable for specific applications where other compounds may not be as effective.

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